molecular formula C12H17NO B1178181 2-(4-Methoxyphenyl)cyclopentan-1-amine CAS No. 132819-93-3

2-(4-Methoxyphenyl)cyclopentan-1-amine

Cat. No.: B1178181
CAS No.: 132819-93-3
M. Wt: 191.27 g/mol
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Description

2-(4-Methoxyphenyl)cyclopentan-1-amine is a cyclopentane-based amine derivative featuring a para-methoxyphenyl substituent at the 2-position.

Properties

IUPAC Name

2-(4-methoxyphenyl)cyclopentan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-14-10-7-5-9(6-8-10)11-3-2-4-12(11)13/h5-8,11-12H,2-4,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVSMHGMKBGGVIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CCCC2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30701311
Record name 2-(4-Methoxyphenyl)cyclopentan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30701311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132819-93-3
Record name 2-(4-Methoxyphenyl)cyclopentan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30701311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methoxyphenyl)cyclopentan-1-amine typically involves the following steps:

    Friedel-Crafts Acylation: The initial step involves the acylation of 4-methoxybenzene with cyclopentanone in the presence of a Lewis acid catalyst such as aluminum chloride.

    Reduction: The resulting ketone is then reduced to the corresponding alcohol using a reducing agent like sodium borohydride.

    Amination: Finally, the alcohol is converted to the amine via a substitution reaction with ammonia or an amine source under suitable conditions.

Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce reaction time.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically forming the corresponding ketone or carboxylic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohol or alkane.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions.

Major Products:

    Oxidation: 2-(4-Methoxyphenyl)cyclopentanone or 2-(4-Methoxyphenyl)cyclopentanoic acid.

    Reduction: 2-(4-Methoxyphenyl)cyclopentanol or 2-(4-Methoxyphenyl)cyclopentane.

    Substitution: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

2-(4-Methoxyphenyl)cyclopentan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its interaction with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism by which 2-(4-Methoxyphenyl)cyclopentan-1-amine exerts its effects depends on its interaction with molecular targets. It may act as an agonist or antagonist at specific receptors, influencing various biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural analogs, their molecular properties, and substituent effects:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Key Physicochemical Properties
2-(4-Methoxyphenyl)cyclopentan-1-amine C₁₂H₁₅NO 193.25 4-methoxyphenyl Electron-donating group; moderate solubility
2-(4-Chlorophenyl)cyclopentan-1-amine HCl C₁₁H₁₅Cl₂N 232.15 4-chlorophenyl Electron-withdrawing Cl; hydrochloride salt enhances stability
2-[2-(Trifluoromethyl)phenyl]cyclopentan-1-amine C₁₂H₁₄F₃N 229.25 2-trifluoromethylphenyl High lipophilicity; metabolic stability
2-(Aminomethyl)cyclopentan-1-amine C₆H₁₄N₂ 114.19 aminomethyl High polarity; potential hydrogen bonding
Substituent Effects:
  • Methoxy (-OCH₃) : Enhances solubility via polarity and may improve receptor binding in aromatic systems (observed in antihistamines like astemizole) .
  • Trifluoromethyl (-CF₃) : Strong electron-withdrawing and lipophilic, likely increasing blood-brain barrier penetration and metabolic resistance .
  • Aminomethyl (-CH₂NH₂): Introduces an additional amine group, increasing polarity and reactivity in synthetic applications .
Pharmacological Potential:
  • Antihistamine Applications: The 4-methoxyphenyl motif in astemizole () highlights its relevance in histamine receptor antagonism.
  • Comparative Bioactivity :
    • Chlorophenyl analogs may exhibit reduced solubility but stronger halogen bonding in target interactions.
    • Trifluoromethyl derivatives could offer prolonged half-lives due to resistance to oxidative metabolism .

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